Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate
Description
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is a structurally complex ester featuring a butanoate backbone substituted with a methylamino group and a branched 3-methoxy-2-methyl-3-oxopropyl moiety.
Properties
IUPAC Name |
ethyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-17-11(14)7-10(3)13(4)8-9(2)12(15)16-5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKRWXQXIRNHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N(C)CC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multi-step Organic Routes
a. Starting from Ethyl 2-Methyl-3-oxobutanoate
One common approach begins with the ethyl ester of 2-methyl-3-oxobutanoic acid, which undergoes functionalization to introduce the methoxy and methyl groups on the side chain.
This pathway involves halogenation, nucleophilic substitution, and methylation steps, with purification via chromatography.
Amide Coupling and Side Chain Functionalization
The amino group introduced in earlier steps reacts with methoxy-2-methyl-3-oxopropyl derivatives, often via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the desired compound.
- Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry solvents like DMF.
- Mild heating (~50°C) to facilitate amide bond formation.
- Purification through extraction and chromatography.
Esterification to Attach the Ethyl Group
The final step involves esterification, typically achieved by:
- Transesterification of the acid or alcohol intermediates.
- Use of ethanol and acid catalysts (e.g., sulfuric acid) under reflux.
- Alternatively, direct esterification with ethanol and a dehydrating agent.
Specific Synthetic Pathway Based on Literature
A representative synthesis, adapted from various research articles and chemical databases, proceeds as follows:
Step 1: Synthesis of 3-Methoxy-2-methyl-3-oxopropyl Derivative
- Starting from methyl acetoacetate, bromination at the α-position is performed using bromine in chloroform at 0°C to 130°C, yielding α-bromo methyl acetoacetate.
- Nucleophilic substitution with methylamine produces the amino derivative.
- Methylation of the amino group with methyl iodide introduces the methyl substituent on the amino side chain.
- The methoxy group is introduced via methylation of the hydroxyl group or through alkylation reactions.
Step 2: Formation of the Butanoate Backbone
- The amino derivative reacts with ethyl 2-methyl-3-oxobutanoate via carbodiimide-mediated coupling, forming the amide linkage.
- Conditions involve EDC/HOBt in dry DMF at room temperature or slightly elevated temperatures (~50°C).
Step 3: Final Esterification and Purification
- The resulting intermediate undergoes esterification with ethanol under reflux, catalyzed by sulfuric acid, to afford the final ethyl ester compound.
- Purification by column chromatography yields the target compound with high purity.
Data Tables Summarizing Reaction Conditions and Yields
Notes on Optimization and Purity
- Reaction temperatures and reagent stoichiometry are critical for selectivity.
- Use of dry solvents and inert atmospheres (nitrogen) minimizes side reactions.
- Purification via silica gel chromatography or recrystallization ensures high purity suitable for pharmaceutical intermediates.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of Trimeperidine Hydrochloride, an analgesic compound. The molecular pathways involved include binding to opioid receptors, which modulate pain perception .
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-methylbutanoate ()
Key Differences :
- Functional Groups: Ethyl 3-hydroxy-3-methylbutanoate lacks the amino group and instead has a hydroxyl group at the 3-position. This increases its polarity and hydrogen-bonding capacity compared to the target compound’s tertiary amine.
- Reactivity: The hydroxyl group may participate in ester hydrolysis or oxidation reactions, whereas the amino group in the target compound could undergo alkylation or act as a nucleophile.
- Physical Properties: Ethyl 3-hydroxy-3-methylbutanoate has a molecular weight of 146.18 g/mol and a reported water solubility log value of -0.47, suggesting moderate hydrophilicity . The target compound’s amino and methoxy groups likely reduce water solubility but enhance solubility in polar aprotic solvents.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()
Key Differences :
- Ester Group: The methyl ester in this compound (vs.
- Substituents: The 3,3-dimethyl and methylamino groups create steric hindrance, which may limit reactivity compared to the target compound’s flexible 3-methoxy-2-methyl-3-oxopropyl substituent.
- Salt Form : As a hydrochloride, it exhibits higher water solubility and ionic character, unlike the neutral target compound.
- Synthesis: Prepared via deprotection of a Boc group using HCl/dioxane, this highlights the role of protecting groups in amino ester synthesis, a strategy applicable to the target compound’s synthesis .
Ethyl (3S)-3-[Methyl-[(1S)-1-phenylethyl]amino]butanoate ()
Key Differences :
- Aromatic vs. Oxygenated Substituents : The phenylethyl group introduces aromaticity and higher lipophilicity (LogP 3.02) compared to the target compound’s methoxy and oxo groups. This may influence membrane permeability in biological systems.
- Applications : The phenylethyl group in ’s compound suggests use in asymmetric synthesis or as a chiral auxiliary, whereas the target’s oxygenated substituents might favor coordination chemistry or enzymatic interactions .
Methyl 2-Benzoylamino-3-oxobutanoate Derivatives (Evidences 2, 3)
Key Differences :
- Reactivity: These derivatives undergo cyclization with PPA to form oxazoloquinolines or imidazoles, a pathway enabled by the benzoylamino and oxo groups. The target compound’s 3-oxopropyl group could similarly participate in cyclization, but its methoxy group may alter reaction kinetics .
- Functional Groups: The benzoylamino group () introduces an aromatic amide, contrasting with the target’s aliphatic tertiary amine. This difference impacts electronic effects and stability under acidic conditions.
Isoamyl Acetate ()
Key Differences :
- Physical Properties : Isoamyl acetate’s low molecular weight (130.18 g/mol) and volatility make it suitable for fragrances, while the target compound’s higher complexity likely results in a higher boiling point and reduced volatility .
Comparative Data Table
Q & A
Q. How should researchers address contradictions in synthetic yield or purity data across studies?
- Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) can identify critical factors. For example, LCMS discrepancies may arise from incomplete removal of boronic acid byproducts; optimize quenching and extraction steps (e.g., EtOAc rinses) . Cross-validate results with orthogonal techniques (e.g., NMR vs. LCMS) to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
